molecular formula C12H13N3S B7561476 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole

5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole

Cat. No. B7561476
M. Wt: 231.32 g/mol
InChI Key: GJYKIPDMYHRNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole (THNS) is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of 1,2,4-triazole derivatives and has been shown to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole is not fully understood. However, it has been proposed that 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole exerts its biological activities by modulating various signaling pathways. 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has been shown to possess antioxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess a range of biological activities. However, 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole. One area of research is the development of novel 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole derivatives with improved biological activities. Another area of research is the investigation of the mechanism of action of 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole. Additionally, there is a need for more in vivo studies to determine the efficacy and safety of 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole in animal models. Finally, the potential clinical applications of 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole should be explored further.

Synthesis Methods

5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole can be synthesized by the reaction of 1,2,3,4-tetrahydronaphthalene-1-thiol with 4-nitrophenylhydrazine in the presence of sodium ethoxide. The resulting product is then reduced with iron powder to yield 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole. The synthesis method has been optimized to produce high yields of 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole with good purity.

Scientific Research Applications

5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antifungal, anti-inflammatory, and anticancer activities. 5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole has also been investigated for its potential use as an antioxidant, antidiabetic, and neuroprotective agent.

properties

IUPAC Name

5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-6-10-9(4-1)5-3-7-11(10)16-12-13-8-14-15-12/h1-2,4,6,8,11H,3,5,7H2,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYKIPDMYHRNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)SC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.